![molecular formula C17H15NOSe B15212089 Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-32-1](/img/structure/B15212089.png)
Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole is a compound that features a unique combination of a phenylselanyl group and a p-tolyl group attached to an isoxazole ring
Preparation Methods
The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler isoxazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole involves its interaction with molecular targets, such as enzymes or receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of target molecules. The isoxazole ring may also interact with biological pathways, modulating their function.
Comparison with Similar Compounds
Similar compounds to 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole include:
Methyl p-tolyl sulfide: Similar in structure but contains a sulfur atom instead of selenium.
Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.
p-Tolyl group derivatives: Compounds containing the p-tolyl group attached to different functional groups.
The uniqueness of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole lies in the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Properties
CAS No. |
833462-32-1 |
|---|---|
Molecular Formula |
C17H15NOSe |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChI Key |
OOVUFWDZTJOLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



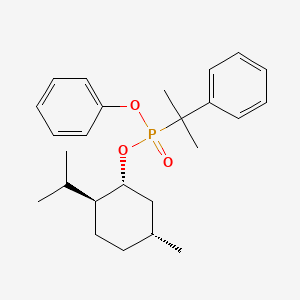
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
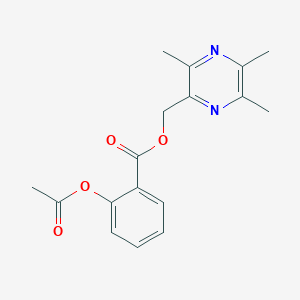
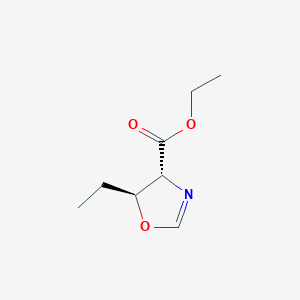
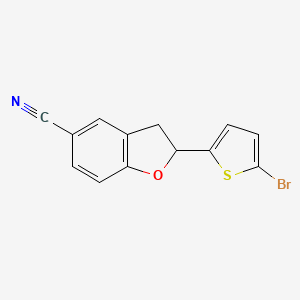

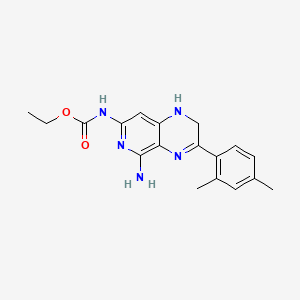
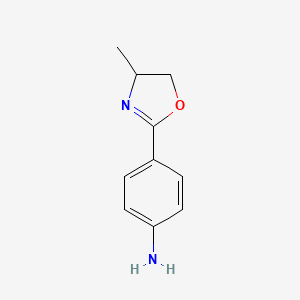
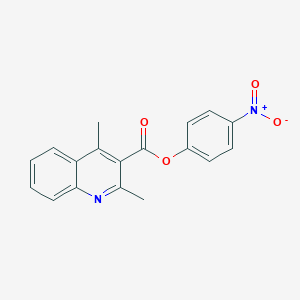
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)

